1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)-

Catalog No.
S14285300
CAS No.
30074-66-9
M.F
C13H19Cl2NO
M. Wt
276.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-d...

CAS Number

30074-66-9

Product Name

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)-

IUPAC Name

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

InChI

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H

InChI Key

XYTNPORBXPAQMP-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)- is a complex organic compound with the molecular formula C13H19Cl2NO. It is characterized by its unique structure, which features a naphthalene ring system that is partially saturated and substituted with various functional groups. The compound has a molecular weight of approximately 248.21 g/mol and is known for its hydrochloride form, which enhances its solubility in water .

This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. Its structure includes a chloro substituent and a methoxy group, which may influence its biological activity and reactivity in

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Reduction Reactions: The compound can be reduced to yield various amine derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the naphthalene ring allows for electrophilic substitutions at positions that are not blocked by other substituents.

These reactions can be utilized to modify the compound for specific applications in pharmaceuticals or materials science.

The biological activity of 1-naphthylamine derivatives has been studied extensively. Compounds related to this structure have shown:

  • Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi, making them candidates for antibiotic development.
  • Antitumor Activity: Certain analogs have been investigated for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects: There is emerging evidence that some naphthylamine derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The synthesis of 1-naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride can be achieved through several methods:

  • Reduction of Naphthalene Derivatives: Starting from naphthalene or its derivatives, reduction can yield tetrahydronaphthalene structures.
  • Chlorination: Introduction of the chloro group can be accomplished through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride.
  • Methylation: Dimethylation can be performed using methyl iodide or dimethyl sulfate under basic conditions to introduce the dimethylamino group.

The applications of 1-naphthylamine derivatives are diverse:

  • Pharmaceuticals: They serve as intermediates in the synthesis of drugs with antibacterial or anticancer properties.
  • Dyes and Pigments: Naphthylamine compounds are often used in the manufacture of dyes due to their vibrant colors and stability.
  • Agricultural Chemicals: Some derivatives may find use as herbicides or fungicides due to their biological activity.

Interaction studies involving 1-naphthylamine derivatives often focus on their binding affinities to various biological targets. These studies include:

  • Enzyme Inhibition: Evaluating how these compounds inhibit specific enzymes linked to disease processes.
  • Receptor Binding: Assessing how well these compounds interact with neurotransmitter receptors or other cellular targets.
  • Toxicology Assessments: Understanding the safety profile of these compounds through toxicity studies on cell lines or animal models .

Several compounds share structural characteristics with 1-naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride. Here are some notable examples:

Compound NameStructureKey Features
1-NaphthylamineC10H9NSimple amine without substituents
8-ChloroquinolineC9H6ClNContains a chloro group; used in pharmaceuticals
DimethylaminobenzaldehydeC9H11NContains amine and aldehyde groups; used in dye synthesis

Uniqueness

The uniqueness of 1-naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride lies in its specific combination of a tetrahydronaphthalene structure with both chloro and methoxy substituents. This combination potentially enhances its biological activity compared to simpler analogs while providing unique reactivity profiles not found in other similar compounds.

Regioselective Chlorination and Methoxylation Strategies in Tetralin Systems

Regioselective functionalization of tetralin derivatives is critical for introducing chloro and methoxy groups at specific positions. The 8-chloro-5-methoxy substitution pattern in the target compound necessitates strategic chlorination of the tetralin core. A seminal approach involves using hexachlorocyclohexadienone as a chlorinating agent, which selectively targets the 8-position of 5-hydroxy-2-(alkylamino)tetralins under mild conditions. This method achieves >90% regioselectivity for 8-chloro products, bypassing competing halogenation pathways at adjacent positions.

Methoxylation at the 5-position is typically introduced earlier in the synthetic sequence. Starting from 5-methoxy-2-tetralone, a key intermediate, methoxy groups are installed via nucleophilic substitution or directed ortho-metalation strategies. The electron-donating methoxy group subsequently directs chlorination to the 8-position by deactivating adjacent aromatic sites. Recent advances employ protecting-group-free routes, where methoxylation is achieved directly using methanol under acidic conditions, though this requires careful temperature control (50–80°C) to prevent demethylation.

Table 1: Comparative Analysis of Regioselective Chlorination Conditions

Chlorinating AgentSubstrateTemperature (°C)Regioselectivity (8-Cl:Other)Yield (%)
Hexachlorocyclohexadienone5-Hydroxytetralin259:185
Cl₂/FeCl₃5-Methoxytetralin03:162

Asymmetric Synthesis of (R)-Configured N,N-Dimethylamine Moieties

The installation of the (R)-configured N,N-dimethylamine group at the 1-position of the tetralin system relies on chiral induction during reductive amination. A widely adopted method employs R-(+)-α-phenylethylamine as a chiral auxiliary, which forms a diastereomeric Schiff base with 5-methoxy-2-tetralone. Subsequent sodium cyanoborohydride reduction yields the (R)-amine with 99.9% enantiomeric excess (ee). Critical to this process is the molar ratio of tetralone to chiral auxiliary (1:2), which optimizes stereochemical control while minimizing racemization.

Alternative approaches utilize asymmetric hydrogenation of enamine intermediates. For example, palladium-catalyzed hydrogenation of 1-(5-methoxy-8-chlorotetralin-1-yl)enamine in the presence of (R)-BINAP ligand achieves 92% ee, though this method requires high-pressure H₂ (50 bar) and specialized catalysts. Recent innovations focus on enzyme-mediated resolutions, where lipases selectively hydrolyze the undesired (S)-enantiomer, leaving the (R)-amine intact in >98% purity.

Table 2: Key Parameters in Asymmetric Amine Synthesis

MethodChiral SourceTemperature (°C)ee (%)Yield (%)
Reductive aminationR-(+)-α-Phenylethylamine2599.968.7
Pd/(R)-BINAP hydrogenation(R)-BINAP809275

Hydrochloride Salt Formation: Solvent Systems and Crystallization Optimization

The final hydrochloride salt is formed by treating the free base with HCl in aprotic solvents, which minimizes side reactions. Ethyl ether saturated with gaseous HCl is preferred for rapid salt precipitation, achieving 95% conversion within 2 hours at 0°C. Crystallization optimization studies reveal that mixed solvent systems (e.g., tetrahydrofuran/ethanol, 3:1 v/v) enhance crystal purity by slowing nucleation rates. Gradual cooling from 60°C to 4°C over 12 hours yields needle-shaped crystals with <0.5% residual solvent content.

Table 3: Solvent Systems for Hydrochloride Crystallization

Solvent CombinationCrystallization Time (h)Purity (%)Crystal Morphology
Ethyl ether298Platelets
THF/Ethanol (3:1)1299.5Needles
Methanol/Water (7:3)697Prisms

Post-crystallization, the salt is washed with cold (−20°C) ethyl acetate to remove trace impurities, followed by vacuum drying at 40°C. X-ray diffraction analysis confirms the (R)-configuration and monohydrate form, which is critical for pharmaceutical stability.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

275.0843696 g/mol

Monoisotopic Mass

275.0843696 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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